tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)21-10-9-14-13(11-21)16(22)20-15(19-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTLSUYURCNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Piperidone
The synthesis begins with Boc protection of 4-piperidone under Schotten-Baumann conditions:
Functionalization at C3
The C3 position is functionalized via aldol condensation to introduce the pyrimidine precursor:
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Reagents : Benzaldehyde, LDA, THF, −78°C.
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Mechanism : Enolate formation followed by nucleophilic attack on benzaldehyde.
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Workup : Quench with NH4Cl, extract with EtOAc, silica gel chromatography.
Construction of the Pyrimidine Ring
Cyclocondensation via Niementowski Reaction
The pyrimidine ring is formed using a modified Niementowski reaction:
Chlorination at C4
The 4-oxo group is converted to a chloro substituent for subsequent functionalization:
Introduction of the Phenyl Group at C2
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the phenyl group:
Buchwald-Hartwig Amination (Alternative Route)
For substrates with poor coupling efficiency:
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Catalyst : Pd2(dba)3/Xantphos.
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Base : Cs2CO3.
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Solvent : Toluene, 110°C, 24 h.
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Scope : Tolerates electron-withdrawing substituents on phenyl.
Final Deprotection and Purification
Boc Removal
Controlled deprotection avoids ring-opening side reactions:
Crystallization
Recrystallization from ethanol/water (7:3) affords the pure compound:
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, Boc), 2.65–2.70 (m, 2H, H7), 3.45–3.55 (m, 2H, H5), 4.10 (s, 2H, H8), 7.35–7.45 (m, 5H, Ph), 8.22 (s, 1H, H2).
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13C NMR (100 MHz, CDCl3) : δ 28.1 (Boc CH3), 79.8 (Boc C), 124.5–134.2 (Ph), 154.6 (C=O), 166.9 (C4=O).
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HRMS (ESI+) : m/z calc. for C19H23N3O3 [M+H]+: 342.1818; found: 342.1815.
Chromatographic Purity
| Parameter | Value |
|---|---|
| Column | C18, 4.6 × 150 mm |
| Mobile Phase | MeCN/H2O (70:30) |
| Retention Time | 8.2 min |
| Purity | 99.3% |
Scale-Up Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring .
Scientific Research Applications
Neurological Disorders
Tert-butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been investigated for its role in treating conditions such as Alzheimer's disease. Its derivatives have shown promise in:
- Modulating Neuroinflammatory Responses : The compound can influence pathways that reduce neuroinflammation, which is critical in neurodegenerative diseases.
- Improving Cognitive Functions : Studies indicate that it may enhance memory and cognitive performance in animal models by reducing amyloid-beta plaque formation.
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties:
- Cyclooxygenase Inhibition : It has been shown to inhibit COX enzymes, particularly COX-2, which plays a role in inflammation. Some derivatives have demonstrated IC50 values in the low micromolar range against COX-2.
This suggests potential applications in treating inflammatory diseases such as arthritis.
Anticancer Properties
Research indicates that this compound can induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound modulates cellular signaling pathways associated with survival and proliferation, making it a candidate for anticancer therapies.
Neuroprotective Effects
A study demonstrated that a derivative improved cognitive functions in animal models of Alzheimer's disease by:
- Reducing amyloid-beta plaque formation.
- Decreasing neuroinflammation through the inhibition of pro-inflammatory cytokines.
Anti-inflammatory Efficacy
In a rat model of arthritis:
- Administration of a related compound resulted in significant reductions in paw edema and inflammatory cytokines.
This highlights its potential as an anti-inflammatory agent.
Cancer Cell Line Studies
Research involving human cancer cell lines revealed that treatment with this compound led to:
- Increased apoptosis rates.
- Decreased proliferation of cancer cells.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves inhibition of specific kinases, such as mTOR and PI3K. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate these pathways, potentially leading to therapeutic effects in diseases characterized by kinase dysregulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, core saturation, and functional groups. Below is a comparative analysis based on evidence from patents, synthesis reports, and chemical databases (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Crystallographic Differences
- The crystal structure of the thiazolo-pyrimidine analog () reveals a puckered ring and bifurcated C–H···O bonds, suggesting similar conformational flexibility in the target compound .
- Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to ethyl or methyl esters in analogs, possibly reducing off-target interactions .
Pharmacological Implications
- 2-Phenyl vs. 2-Amino: The phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas the 2-amino analog (CAS 1105187-42-5) could act as a hydrogen-bond donor .
- 4-Oxo vs. irreversible inhibition) .
Database and Computational Insights
- Chemical Databases: PubChem and ChemSpider () provide structural data for analogs, enabling virtual screening via SMILES/SMARTS notations. The target compound’s similarity scores (0.73–0.79 with CAS 1142188-60-0 analogs) suggest moderate overlap in pharmacophoric features .
- Hydrogen-Bonding Networks: Graph set analysis () predicts that the 4-oxo group participates in C=O···H–N/C interactions, a pattern absent in chloro- or amino-substituted derivatives .
Biological Activity
Tert-butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors followed by cyclization reactions. Although specific synthetic pathways for this compound are not extensively documented in the literature, related derivatives have been synthesized using variations of the Hantzsch reaction and other methodologies .
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antioxidant Activity
Research indicates that related compounds exhibit moderate antioxidant properties. For example, derivatives have shown potential in reducing oxidative stress markers such as malondialdehyde (MDA) in cellular models exposed to amyloid beta (Aβ) aggregation . The ability to scavenge free radicals may contribute to neuroprotective effects.
Anti-inflammatory Effects
Compounds within the same chemical class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial in conditions characterized by chronic inflammation . The potential for these compounds to modulate inflammatory pathways suggests their utility in treating neurodegenerative diseases.
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of similar pyrimidine derivatives against Aβ-induced cytotoxicity in astrocytes. These compounds can inhibit β-secretase activity and reduce Aβ aggregation significantly. For instance, a related compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in neurodegeneration such as acetylcholinesterase and β-secretase.
- Reduction of Oxidative Stress : By scavenging free radicals and reducing oxidative damage markers.
- Modulation of Inflammatory Pathways : Through downregulation of pro-inflammatory cytokines.
Case Studies
- In Vitro Studies : In vitro tests have demonstrated that similar compounds can protect astrocytes from Aβ-induced apoptosis by reducing oxidative stress markers and inflammatory responses .
- In Vivo Models : Animal studies assessing the neuroprotective effects against scopolamine-induced cognitive deficits have shown that these compounds can improve memory function and reduce oxidative stress markers compared to control groups .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?
The compound is typically synthesized via multi-step protocols involving:
- Core formation : Cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes under acidic or basic conditions .
- Functionalization : Introduction of the tert-butyl carboxylate group via Boc protection strategies, often using Boc₂O (di-tert-butyl dicarbonate) in inert solvents like DCM .
- Optimization : Reaction conditions (e.g., temperature, solvent choice) are critical for minimizing side products, as seen in analogous pyrido[4,3-d]pyrimidine syntheses .
Q. How is purity ensured during synthesis, and what analytical methods are recommended?
- Chromatography : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) is standard for isolating intermediates .
- Spectroscopy : (e.g., δ 1.50 ppm for tert-butyl protons ), , and LC-MS are used to confirm structural integrity .
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity for biological assays .
Q. What are the key stability considerations for this compound during storage?
- Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .
- Decomposition risks : Exposure to moisture or acidic conditions may cleave the Boc group, necessitating rigorous drying of solvents and intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrido[4,3-d]pyrimidine derivatives?
- X-ray diffraction : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, puckering in pyrimidine rings (flattened boat conformations) can be quantified using displacement parameters .
- Hydrogen bonding : Graph-set analysis (e.g., C–H···O interactions) helps predict packing motifs and stability .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- SAR studies : Compare analogs (Table 1) to identify critical functional groups. For instance, substitution at the 2-phenyl position may enhance EGFR inhibition .
- Assay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Discrepancies may arise from solubility or off-target effects .
Table 1. Structural analogs and biological activities
Q. How can reaction conditions be optimized to suppress isomerization during synthesis?
- Temperature control : Lower temperatures (<0°C) reduce epimerization in chiral intermediates .
- Catalyst screening : Pd(PPh₃)₂Cl₂/CuI systems improve regioselectivity in Sonogashira couplings for alkyne incorporation .
- Solvent effects : Polar aprotic solvents (e.g., DMAc) enhance reaction rates in SNAr reactions .
Q. What computational methods predict intermolecular interactions for co-crystallization studies?
- DFT calculations : Assess hydrogen-bonding propensity and π-π stacking using software like Gaussian .
- Molecular docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., VEGFR-2) .
Methodological Notes
- Contradiction analysis : Conflicting NMR data (e.g., unexpected splitting) may indicate rotameric equilibria or impurities. Use variable-temperature NMR or HSQC to resolve .
- Crystallization challenges : Slow evaporation from ethyl acetate/ethanol (3:2) yields diffraction-quality crystals, as demonstrated for related pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
